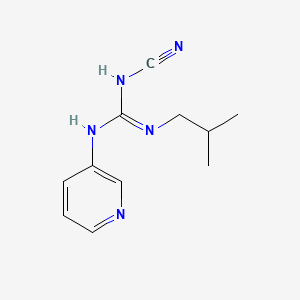
Acetic acid--tridecan-5-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–tridecan-5-ol (1/1) is a chemical compound formed by the combination of acetic acid and tridecan-5-ol in a 1:1 ratio. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Tridecan-5-ol is a long-chain fatty alcohol with the formula C₁₃H₂₈O. The combination of these two compounds results in a unique ester that has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–tridecan-5-ol (1/1) typically involves an esterification reaction. This reaction occurs between acetic acid and tridecan-5-ol in the presence of a catalyst, usually a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
CH3COOH+C13H28OH→CH3COOC13H27+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid–tridecan-5-ol (1/1) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable catalysts. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–tridecan-5-ol (1/1) can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and tridecan-5-ol in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in tridecan-5-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Acetic acid and tridecan-5-ol.
Oxidation: Tridecanal or tridecanoic acid.
Reduction: Tridecan-5-ol and acetic acid.
Aplicaciones Científicas De Investigación
Acetic acid–tridecan-5-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid–tridecan-5-ol (1/1) depends on its specific application. In antimicrobial studies, the compound may disrupt microbial cell membranes, leading to cell lysis and death. In drug delivery systems, the ester may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites in the body.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid–tridecan-1-ol (1/1): Similar ester formed with tridecan-1-ol instead of tridecan-5-ol.
Acetic acid–dodecan-5-ol (1/1): Ester formed with a shorter chain alcohol.
Acetic acid–tetradecan-5-ol (1/1): Ester formed with a longer chain alcohol.
Uniqueness
Acetic acid–tridecan-5-ol (1/1) is unique due to the specific position of the hydroxyl group on the tridecan-5-ol molecule, which can influence its physical and chemical properties. This positional difference can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar esters.
Propiedades
Número CAS |
60826-29-1 |
|---|---|
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
acetic acid;tridecan-5-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-9-10-12-13(14)11-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
ANTCWLKEHXLVOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)





![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)




![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
